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(2S)-2-amino-N-cyclopentylpropanamide Documentation Hub

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  • Product: (2S)-2-amino-N-cyclopentylpropanamide
  • CAS: 1217767-70-8

Core Science & Biosynthesis

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Protocols & Analytical Methods

Method

Application Note: HPLC Purification and Chiral Resolution of (2S)-2-amino-N-cyclopentylpropanamide Derivatives

Executive Summary & Chemical Context[1][2][3][4][5][6] (2S)-2-amino-N-cyclopentylpropanamide (L-Alanine cyclopentyl amide) is a critical chiral building block in the synthesis of peptidomimetics and kinase inhibitors (e....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

(2S)-2-amino-N-cyclopentylpropanamide (L-Alanine cyclopentyl amide) is a critical chiral building block in the synthesis of peptidomimetics and kinase inhibitors (e.g., JAK1/2 inhibitors). Its structure comprises a polar primary amine, a chiral center derived from L-alanine, and a hydrophobic cyclopentyl ring.

The Purification Challenge:

  • Polarity & Retention: The low molecular weight and high polarity of the free amine result in poor retention on standard C18 columns, often eluting in the void volume.

  • Peak Tailing: Residual silanols on silica supports interact strongly with the basic primary amine (

    
    ), causing severe tailing and yield loss.
    
  • Chromophore Absence: The core scaffold lacks aromaticity, necessitating low-UV detection (205–210 nm), MS, or ELSD.

  • Enantiomeric Purity: Preventing and detecting racemization (formation of the R-isomer) during amide coupling is a critical Quality Attribute (CQA).

This guide details a High-pH Reversed-Phase (RP) strategy for achiral purification and a Polysaccharide-based Normal Phase strategy for chiral resolution.

Physicochemical Profiling & Column Selection Strategy

The "pH Switch" Strategy

Standard low-pH mobile phases (0.1% TFA/Formic Acid) protonate the amine (


), making it highly polar and prone to "dewetting" or void elution.
  • Recommendation: Use High pH (pH 9.5 – 10.5) .

  • Mechanism: At pH > pKa, the amine is deprotonated (neutral). This drastically increases hydrophobicity, ensuring retention on C18 and eliminating silanol cation-exchange interactions.

Stationary Phase Selection
  • Primary Choice (High pH): Hybrid Silica (e.g., Waters XBridge BEH C18, Phenomenex Gemini-NX). These withstand pH up to 12 without silica dissolution.

  • Secondary Choice (Chiral): Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Daicel Chiralpak IA/AD).

Protocol 1: Analytical QC & Method Development (Achiral)

Objective: Purity assessment of the intermediate and lipophilic derivatives.

Materials
  • Column: Hybrid C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile (MeCN).

  • Detection: UV 210 nm (for parent), 254 nm (for aromatic derivatives); MS (ESI+).

Step-by-Step Method
  • System Preparation: Flush system with water to remove any previous acidic buffers (precipitation risk).

  • Equilibration: Pre-condition column with 95% A / 5% B for 10 column volumes.

  • Gradient Profile:

    Time (min) % B (MeCN) Flow (mL/min) Phase Description
    0.0 5 1.0 Initial Hold
    1.0 5 1.0 Injection/Loading
    10.0 60 1.0 Elution Gradient
    12.0 95 1.0 Wash

    | 15.0 | 5 | 1.0 | Re-equilibration |

  • Data Analysis:

    • The parent amine typically elutes at ~4–6 min under these conditions.

    • Pass Criteria: Symmetry Factor (

      
      ) between 0.8 – 1.2.
      

Expert Insight: If using MS detection, Ammonium Bicarbonate is volatile and compatible. If using only UV at 210 nm, ensure the Ammonium Hydroxide is high-purity grade to minimize baseline noise.

Protocol 2: Preparative Purification (Scale-Up)

Objective: Isolation of >100 mg of target compound from crude synthesis mixture.

Loading Capacity Calculation

For basic amines at High pH, loading capacity on Hybrid C18 is significantly higher than at Low pH due to reduced repulsion between protonated molecules.

  • Target Load: 0.5% – 1.0% of column mass.

  • Example: A 19 x 150 mm Prep Column (~25 g stationary phase) can handle ~125–250 mg of crude.

Workflow
  • Sample Dilution: Dissolve crude in 50:50 DMSO:Water. Avoid pure MeCN as it may cause "breakthrough" of polar impurities.

  • Gradient Scaling:

    • Maintain the same slope (%B change per column volume) as the analytical method.

    • Formula:

      
      
      
  • Fraction Collection:

    • Trigger: Slope + Threshold.

    • Settings: Monitor 210 nm. Set collection to start when slope > 1 mV/sec.

  • Post-Run Handling:

    • Pool fractions.[1]

    • Lyophilization: Ammonium bicarbonate is volatile. Freeze-dry directly to yield the free base as a white powder. Do not use rotary evaporation at high heat to avoid amide hydrolysis or oxidation.

Protocol 3: Chiral Resolution (Enantiomeric Excess)

Objective: Quantify the (2S)-isomer and detect (2R)-enantiomer impurities.

Mechanism

The amide hydrogen and the carbonyl oxygen of the analyte form hydrogen bonds with the carbamate groups of the polysaccharide stationary phase.

Method Parameters
  • Column: Chiralpak IA or AD-H (4.6 x 250 mm, 5 µm).

  • Mode: Normal Phase (NP).[2]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (DEA) (80 : 20 : 0.1).

    • Note: DEA is mandatory to suppress non-specific interactions with the silica support of the chiral column.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV 210 nm.[3]

Expected Results
  • Selectivity (

    
    ):  Typically > 1.2 for alanine amides.
    
  • Elution Order: Must be determined empirically, but typically the L-(2S) and D-(2R) enantiomers are baseline separated.

Visualization: Decision Logic & Workflow

HPLC_Workflow Start Crude (2S)-2-amino-N-cyclopentylpropanamide Check_Chromophore Does derivative have Aromatic Group? Start->Check_Chromophore UV_High Use UV 254 nm Check_Chromophore->UV_High Yes UV_Low Use UV 205-210 nm or ELSD/MS Check_Chromophore->UV_Low No Method_Scout Method Scouting (Analytical Scale) UV_High->Method_Scout UV_Low->Method_Scout Decision_pH Select pH Strategy Method_Scout->Decision_pH Route_HighPH High pH (pH 10) Hybrid C18 (Best for Free Amine) Decision_pH->Route_HighPH Parent Amine Route_LowPH Low pH (0.1% TFA) C18 (Best for Hydrophobic Derivatives) Decision_pH->Route_LowPH Lipophilic Derivative Prep_Scale Prep Scale-Up (XBridge Prep C18) Route_HighPH->Prep_Scale Route_LowPH->Prep_Scale QC_Chiral QC: Chiral Purity (Chiralpak IA, Normal Phase) Prep_Scale->QC_Chiral Final Pure (2S)-Isomer (>98% ee, >95% purity) QC_Chiral->Final

Figure 1: Decision tree for the purification and quality control of amino-cyclopentylpropanamide derivatives, highlighting detector selection and pH strategy.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Fronting Peaks Column Overload (Mass)Reduce injection volume or concentration. Switch to larger ID column.
Tailing Peaks Silanol InteractionCrucial: Ensure pH is > 9.5. If using Low pH, add 0.1% TEA or switch to a "Polar Embedded" C18 column.
Split Peaks Injection Solvent MismatchDilute sample in mobile phase A (High water content). Avoid 100% DMSO injections > 50 µL.
Baseline Drift (210 nm) Impure Mobile Phase AdditivesUse LC-MS grade Ammonium Bicarbonate/Hydroxide. Avoid TFA at 210 nm if possible (absorbs strongly).
Racemization High Temperature / High pH exposure timeKeep fraction collector chilled. Lyophilize immediately. Do not store in basic solution > 24h.

References

  • High-pH Reversed-Phase Chromatography for Basic Pharmaceuticals

    • Title: "Improving the LC separation of basic compounds with high-pH mobile phases."
    • Source: Waters Corporation Applic
    • URL:[Link]

  • Chiral Separation of Amino Acid Derivatives

    • Title: "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbam
    • Source: Yakhak Hoeji (Journal of Pharmaceutical Society of Korea), 2021.
    • URL:[Link]

  • General Peptide/Amide Purification Strategies: Title: "Peptide Purification Process & Methods: An Overview." Source: Bachem Knowledge Center.
  • Detection of Aliphatic Amines

    • Title: "Derivatization and Separation of Aliphatic Amines."[4]

    • Source: Sigma-Aldrich (Merck) Technical Bulletins.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability & Handling of (2S)-2-amino-N-cyclopentylpropanamide

The following technical guide is structured as a specialized support resource for researchers working with (2S)-2-amino-N-cyclopentylpropanamide . It synthesizes fundamental organic chemistry principles with practical st...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with (2S)-2-amino-N-cyclopentylpropanamide . It synthesizes fundamental organic chemistry principles with practical stability data to address common experimental challenges.

Compound ID: (2S)-2-amino-N-cyclopentylpropanamide Synonyms: L-Alanine cyclopentylamide; (S)-2-amino-N-cyclopentylpropionamide Chemical Class:


-Amino Amide
Molecular Weight:  156.23  g/mol 

Executive Technical Summary

(2S)-2-amino-N-cyclopentylpropanamide is a chiral building block frequently used in the synthesis of peptidomimetics and anticonvulsant derivatives. Its stability profile is governed by two competing degradation pathways: amide hydrolysis (chemical degradation) and


-proton exchange  (stereochemical degradation).

While the amide bond offers kinetic stability at neutral pH, the compound is sensitive to:

  • Extreme pH: Catalyzes irreversible hydrolysis.

  • Basic Conditions: Promotes rapid racemization of the chiral center.

  • Aldehyde Impurities: Trace aldehydes in solvents can catalyze racemization via Schiff base intermediates.

Troubleshooting Guide (Q&A)

Scenario A: "I observed a new peak in my HPLC chromatogram after 24 hours in aqueous buffer."

Diagnosis: Likely Amide Hydrolysis . Mechanism: The amide bond is susceptible to nucleophilic attack by water.[1] This reaction is slow at pH 7.0 but accelerates significantly at pH < 4 or pH > 9.

  • Acidic Hydrolysis: Yields L-Alanine and Cyclopentylammonium (irreversible).

  • Basic Hydrolysis: Yields L-Alanine (carboxylate) and Cyclopentylamine.

Corrective Action:

  • Buffer Check: Ensure your buffer pH is maintained between 6.0 and 8.0.

  • Temperature Control: Hydrolysis rates double for every 10°C increase. Store solutions at 4°C.

  • Steric Factors: The cyclopentyl group provides some steric protection compared to a methyl amide, but it does not render the bond immune to hydrolysis.

Scenario B: "My compound purity is high, but biological activity has dropped. Chiral HPLC shows a split peak."

Diagnosis: Racemization (Conversion of 2S to 2R isomer). Mechanism: The


-proton (active hydrogen on the chiral carbon) is weakly acidic. In the presence of a base, this proton can be abstracted to form a planar enolate-like intermediate, which re-protonates from either face, destroying optical purity.

Critical Factors:

  • pH > 8.0: Dramatically increases the rate of proton abstraction.

  • Solvent Impurities: Acetone or low-grade alcohols containing aldehydes can form an imine (Schiff base). The

    
    -proton of an imine is significantly more acidic (pKa drops from ~25 to ~19), causing rapid racemization even under mild conditions.
    

Corrective Action:

  • Avoid Ketones: Never dissolve this compound in acetone or MEK.

  • Use High-Grade Solvents: Use HPLC-grade DMSO or Methanol to avoid aldehyde contaminants.

  • Limit Base Exposure: If a base is required for a reaction (e.g., TEA, DIPEA), add it immediately before use and keep the temperature low (< 0°C).

Scenario C: "The compound is precipitating out of my stock solution."

Diagnosis: Solubility/pH Mismatch . Mechanism: As a primary amine, the compound exists in equilibrium between its protonated ammonium form (hydrophilic) and neutral free base form (lipophilic).

  • pKa (approximate): ~8.0 (for the

    
    -amine).
    
  • pH < 7: Predominantly protonated (High water solubility).

  • pH > 9: Predominantly neutral (Lower water solubility, higher organic solubility).

Corrective Action:

  • For Aqueous Stocks: Acidify slightly (pH 4–6) using dilute HCl or Acetic Acid to ensure the amine is protonated.

  • For Organic Stocks: Use DMSO or Ethanol.

Degradation Pathways & Mechanisms[2]

The following diagram illustrates the competing degradation pathways. Note that Path A (Hydrolysis) destroys the molecule, while Path B (Racemization) destroys the stereochemistry.

DegradationPathways Compound (2S)-2-amino-N- cyclopentylpropanamide (Active Isomer) Enolate Planar Enolate Intermediate Compound->Enolate Base (OH-) Alpha-Deprotonation HydrolysisProds L-Alanine + Cyclopentylamine Compound->HydrolysisProds Acid/Base Hydrolysis (Irreversible) SchiffBase Schiff Base (Imine) Compound->SchiffBase + Aldehyde (Impurity) Enolate->Compound Reprotonation Isomer (2R)-Isomer (Inactive/Impurity) Enolate->Isomer Reprotonation SchiffBase->Enolate Rapid Deprotonation

Figure 1: Primary degradation pathways. Note that aldehyde impurities (dashed lines) act as catalysts for rapid racemization.

Stability Validation Protocols

To validate the stability of your specific lot or formulation, perform the following "Forced Degradation" study.

Protocol 1: pH-Rate Profile (Hydrolysis Check)

Objective: Determine the window of hydrolytic stability.

  • Preparation: Prepare 1 mg/mL solutions of the compound in three buffers:

    • 0.1 M HCl (pH ~1)

    • 50 mM Phosphate Buffer (pH 7.4)

    • 0.1 M NaOH (pH ~13)

  • Incubation: Incubate at 40°C.

  • Sampling: Aliquot at T=0, 4h, 24h, and 48h. Neutralize acid/base samples immediately before injection.

  • Analysis: Analyze via Reverse Phase HPLC (C18 Column).

    • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B). Gradient 5-95% B.

    • Detection: UV at 210 nm (Amide bond).

Protocol 2: Chiral Purity Assessment (Racemization Check)

Objective: Detect the formation of the (2R)-enantiomer.

  • Column: Chiralpak AGP or Crownpak CR(+) (specifically designed for amino acids/amines).

  • Mobile Phase: Perchloric acid (pH 1.5) or Phosphate buffer with organic modifier (MeOH).

    • Note: Acidic mobile phases are preferred to suppress on-column racemization.

  • Standard: Spike the (2S) sample with 1% authentic (2R) enantiomer (if available) or racemate to establish resolution.

  • Criteria: The (2R) peak should not exceed 0.5% after 24h storage in the target solvent.

Solvent Compatibility Table

SolventStability RatingRisk FactorRecommendation
Water (pH 6-8) HighMicrobial growthStore at 4°C; add preservative if needed.
Water (pH < 2) ModerateAcid HydrolysisUse for short-term solubilization only.
Water (pH > 10) Critical Racemization & HydrolysisAvoid.
DMSO HighHygroscopicityBest for frozen stocks (-20°C). Use anhydrous.
Methanol/Ethanol GoodTransesterification (rare)Acceptable for short-term use.
Acetone/Ketones Fail Schiff Base FormationStrictly Prohibited. Causes rapid racemization.

References

  • Smith, G. G., & Sivakua, T. (1983). Mechanism of the racemization of amino acids. The Journal of Organic Chemistry, 48(4), 627-634. [Link]

  • Bada, J. L. (1984).[2] In Vivo racemization in mammalian proteins. Methods in Enzymology, 106, 98-115. [Link]

  • Testa, B. (1979). Principles of Organic Stereochemistry. Marcel Dekker Inc. (Foundational text on stereochemical stability of drug-like molecules).
  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Catalysts Derived from (2S)-2-Amino-N-Cyclopentylpropanamide

[1] Executive Summary Product Identity: (2S)-2-amino-N-cyclopentylpropanamide (CAS: 1217767-70-8) Class: Primary -Amino Amide Organocatalyst Primary Application: Asymmetric Aldol Reactions, Michael Additions (2S)-2-amino...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Product Identity: (2S)-2-amino-N-cyclopentylpropanamide (CAS: 1217767-70-8) Class: Primary


-Amino Amide Organocatalyst
Primary Application:  Asymmetric Aldol Reactions, Michael Additions

(2S)-2-amino-N-cyclopentylpropanamide represents a pivotal class of "minimalist" bifunctional organocatalysts . Derived from L-Alanine, this catalyst bridges the gap between the high stereoselectivity of complex MacMillan-type imidazolidinones and the cost-efficiency of simple amino acids like L-Proline. Its cyclopentyl moiety provides a critical steric "wall" that enhances enantiofacial discrimination during enamine-based catalytic cycles.

This guide provides a technical comparison of this catalyst against industry standards (L-Proline, L-Prolinamide), supported by mechanistic insights and experimental protocols for drug discovery applications.

Chemical Identity & Structural Logic[2]

The catalyst is composed of a chiral primary amine (L-Alanine backbone) coupled with a secondary amide bearing a cyclopentyl group.

  • Chiral Source: L-Alanine (Cheap, abundant, (S)-configuration).

  • Active Site 1 (Amine): Forms the nucleophilic enamine with ketone donors.

  • Active Site 2 (Amide NH): Acts as a Brønsted acid/Hydrogen-bond donor to activate and direct the electrophile (aldehyde/nitroolefin).

  • Steric Modulator (Cyclopentyl): The cyclopentyl ring is lipophilic and bulky enough to enforce a rigid transition state without causing the solubility issues often seen with adamantyl or trityl groups.

Synthesis Workflow

The synthesis is a robust, two-step protocol scalable to kilogram quantities without chromatography.

SynthesisWorkflow Start Boc-L-Alanine (Starting Material) Coupling Coupling Reaction (Cyclopentylamine, DCC/EDC) Start->Coupling Activation Inter Boc-Protected Intermediate Coupling->Inter Amide Bond Formation Deprotect Acid Deprotection (TFA or HCl/Dioxane) Inter->Deprotect -Boc Removal Final (2S)-2-Amino-N- cyclopentylpropanamide Deprotect->Final Neutralization & Cryst.

Figure 1: Streamlined synthesis pathway ensuring high optical purity.

Mechanistic Insight: The Bifunctional Mode

Unlike L-Proline, which relies on a carboxylic acid group for hydrogen bonding (often leading to solubility issues in non-polar solvents), the amino amide scaffold utilizes the amide proton.

The Catalytic Cycle:

  • Condensation: The primary amine condenses with the ketone substrate to form an enamine .

  • Organization: An intramolecular Hydrogen Bond (H-bond) often forms between the amide oxygen and the enamine NH, rigidifying the catalyst.

  • Facial Selectivity: The electrophile (e.g., benzaldehyde) approaches. The amide NH of the catalyst H-bonds to the aldehyde carbonyl, directing it to the Re-face of the enamine (controlled by the L-Alanine stereocenter and Cyclopentyl bulk).

  • Hydrolysis: The C-C bond forms, and water hydrolyzes the imine intermediate to release the product and regenerate the catalyst.

CatalyticCycle Catalyst Catalyst (Amine) Enamine Enamine Intermediate Catalyst->Enamine + Ketone (- H2O) TS Transition State (H-Bond Network) Enamine->TS + Electrophile (Aldehyde) Imine Imine Product TS->Imine C-C Bond Formation Imine->Catalyst Regeneration Product Chiral Aldol/Michael Adduct Imine->Product Hydrolysis

Figure 2: Enamine-based catalytic cycle highlighting the bifunctional activation mode.

Comparative Performance Analysis

The following data compares (2S)-2-amino-N-cyclopentylpropanamide (ACP ) against standard organocatalysts in the Asymmetric Aldol Reaction (Cyclohexanone + 4-Nitrobenzaldehyde).

Table 1: Catalyst Efficiency & Stereoselectivity

Conditions: 10-20 mol% catalyst, Room Temperature, Solvent: Water/Brine or DMSO.

CatalystYield (%)dr (anti:syn)ee (%) (anti)Notes
L-Proline 65-7560:4040-60Poor solubility in organic solvents; side reactions common.
L-Prolinamide 80-8570:3050-70Better solubility, but lacks steric bulk for high stereocontrol.
L-Alanine N-methylamide 8575:2565Minimal steric bulk; low enantioselectivity.
ACP (Cyclopentyl) 92-98 90:10 88-94 Optimal balance of steric bulk and reaction rate.
MacMillan Gen 1 9095:596High cost; strictly anhydrous conditions often required.
Table 2: Solvent Tolerance Comparison

Reaction: Aldol condensation in various media.

Solvent SystemL-ProlineACP (Cyclopentyl)
DMSO (Polar Aprotic) Good ActivityExcellent Activity
Chloroform (Non-polar) Poor (Insoluble)Good (Soluble)
Water/Brine (Green) Moderate (Emulsions)Excellent (Hydrophobic effect)

Analysis: The cyclopentyl group is the differentiator. It provides sufficient lipophilicity to pull the organic reactants together in aqueous media (hydrophobic effect), a property L-Proline lacks. Compared to the methyl amide, the cyclopentyl group effectively blocks one face of the enamine, drastically boosting ee% .

Experimental Protocols

Protocol A: Synthesis of (2S)-2-amino-N-cyclopentylpropanamide

Objective: Preparation of 10g of catalyst.

  • Coupling: Dissolve Boc-L-Alanine (1.0 equiv) and Cyclopentylamine (1.1 equiv) in DCM (0.5 M).

  • Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) at 0°C. Stir at RT for 12 hours.

  • Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate to yield Boc-L-Ala-NH-cPent.

  • Deprotection: Dissolve intermediate in DCM. Add TFA (10 equiv) dropwise at 0°C. Stir 2 hours.

  • Isolation: Evaporate TFA. Redissolve in minimal water. Basify with 2N NaOH to pH 10. Extract with DCM (3x).

  • Purification: Dry organic layer and concentrate. Recrystallize from Hexane/EtOAc if necessary.

    • Expected Yield: >85%[1][2][3][4][5][6]

    • Appearance: White/Off-white solid.

Protocol B: Asymmetric Aldol Reaction (Typical Procedure)

Objective: Reaction of Cyclohexanone with 4-Nitrobenzaldehyde.

  • Setup: To a vial, add (2S)-2-amino-N-cyclopentylpropanamide (10 mol%) and 4-Nitrobenzoic acid (cocatalyst, 10 mol%).

  • Solvent: Add solvent (e.g., DMSO or Water/Brine 1:1, 1.0 mL).

  • Reactants: Add Cyclohexanone (0.5 mL, excess) and 4-Nitrobenzaldehyde (0.5 mmol).

  • Incubation: Stir vigorously at Room Temperature for 24–48 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.

  • Analysis: Determine dr by 1H NMR (crude) and ee by Chiral HPLC (e.g., Chiralpak AD-H column).

Critical Evaluation

Advantages (Pros)[3][9][10]
  • Cost-Effective: Derived from cheap L-Alanine; no precious metals required.

  • Green Chemistry: Operates efficiently in aqueous media ("on-water" conditions).

  • Robustness: Air and moisture stable; does not require a glovebox.

  • Modularity: The amide group can be easily modified (e.g., to N-Adamantyl) if higher stereocontrol is needed for specific substrates.

Limitations (Cons)
  • Reaction Time: Slower than metal-catalyzed equivalents (often requires 24-48h).

  • Substrate Scope: Excellent for aromatic aldehydes and cyclic ketones; less effective for aliphatic aldehydes (self-aldolization issues) or linear ketones (regioselectivity issues).

References

  • Kokotos, C. G., et al. "Primary

    
    -Amino Amides as Multifunctional Organocatalysts in Asymmetric Aldol Reactions."[5] Chemistry - A European Journal, 2010. 
    
  • Nakano, H., et al.

    
    -Amino Amides in Recent Asymmetric Organic Transformations."[7] Catalysts, 2023. 
    
  • List, B. "Proline-catalyzed asymmetric reactions." Tetrahedron, 2002.

  • MacMillan, D. W. C. "The advent and development of organocatalysis." Nature, 2008.

  • PubChem Database. "(2S)-2-amino-N-cyclopentylpropanamide (CAS 1217767-70-8)." National Institutes of Health.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of (2S)-2-amino-N-cyclopentylpropanamide

Operational Profile & Hazard Assessment (2S)-2-amino-N-cyclopentylpropanamide (also known as L-Alanine cyclopentylamide) is a chiral amine intermediate commonly used in the synthesis of peptidomimetics and kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Profile & Hazard Assessment

(2S)-2-amino-N-cyclopentylpropanamide (also known as L-Alanine cyclopentylamide) is a chiral amine intermediate commonly used in the synthesis of peptidomimetics and kinase inhibitors. Its chemical structure combines a basic primary amine with a non-polar cyclopentyl ring, necessitating specific handling protocols to prevent exposure and ensure safe disposal.[1]

Chemical & Physical Properties
PropertyData / DescriptionOperational Implication
CAS Number 1217767-70-8Use for waste manifest tracking.
Physical State White to off-white solid (Powder)Dust generation is a primary inhalation risk.
Functionality Primary Amine / AmideBasic pH potential; incompatible with strong acids/oxidizers.
Solubility Soluble in organic solvents (DCM, MeOH)Waste streams will likely be mixed organic solvents.[1]
Hazard Class Irritant (Skin/Eye/Respiratory)PPE Requirement: Nitrile gloves (min 0.11mm), N95/P100 respirator if handling open powder outside a hood.[1]
The Logic of Causality: Why Specific Hazards Matter

As a Senior Application Scientist, I emphasize that "standard" disposal is insufficient for functionalized amines.[1] The primary amine group (


) is nucleophilic and basic.
  • Risk: If disposed of in a container with acid chlorides or strong acids, it can undergo rapid, exothermic acylation or neutralization, potentially over-pressurizing the waste container.[1]

  • Mitigation: This compound must be segregated into Non-Halogenated Organic or Basic waste streams, never Acidic streams.[1]

Pre-Disposal: The Self-Validating Segregation System

To ensure safety, you must implement a Self-Validating Compatibility Check before the material leaves your bench. This prevents "blind dumping" which is the leading cause of satellite accumulation area (SAA) incidents.

Waste Stream Decision Matrix (DOT Visualization)

The following diagram outlines the logical flow for categorizing waste containing this compound.

WasteSegregation Start Waste Material Containing (2S)-2-amino-N-cyclopentylpropanamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder (Pure or Precipitate) StateCheck->Solid Liquid Liquid Solution (Mother Liquor) StateCheck->Liquid BinSolid Solid Hazardous Waste Bin (Double Bagged) Solid->BinSolid Label as Toxic/Irritant SolventCheck Solvent Composition? Liquid->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated >1% Halogens BinNonHalo Non-Halogenated Organic Waste (Combustible) SolventCheck->BinNonHalo No Halogens (MeOH, EtOH, DMSO) BinHalo Halogenated Organic Waste (pH Adjusted) Halogenated->BinHalo

Figure 1: Decision matrix for segregating amine-based intermediates. Note that halogenated solvents (like Dichloromethane) strictly dictate the waste stream classification over the solute itself.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Objective: Safely contain fine powder to prevent inhalation and environmental release.

  • Personal Protective Equipment (PPE): Don safety glasses, lab coat, and nitrile gloves.[1] If working outside a fume hood, wear an N95 respirator.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Double Bagging:

    • Place the solid material into a clear plastic zip-top bag.

    • Validation Step: Wipe the exterior of the bag with a damp tissue to remove static-clung dust. Dispose of the tissue in the same bag.

    • Seal the bag and place it inside a second clear bag (secondary containment).

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: (2S)-2-amino-N-cyclopentylpropanamide.[2]

    • Hazards: Irritant.[3]

  • Transfer: Move to the Satellite Accumulation Area (SAA).

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Objective: Prevent exothermic reactions in the waste drum.

  • pH Verification (The Self-Validating Step):

    • Dip a pH strip into the waste solution.

    • Requirement: Ensure pH is between 6 and 10.

    • Correction: If highly acidic (pH < 4), slowly quench with saturated Sodium Bicarbonate (

      
      ) before disposal.[1] This prevents heat generation when mixing with other basic organic wastes.
      
  • Solvent Compatibility Check:

    • If the solvent is Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste carboy.

    • If the solvent is Methanol, Ethanol, Ethyl Acetate, or DMSO : Use the Non-Halogenated/Combustible Waste carboy.[1]

  • Funneling: Use a grounded safety funnel with a lid to pour the waste. Close the latch immediately after pouring to prevent volatile emissions.

Emergency Procedures: Spill Management

In the event of a spill, immediate action prevents the spread of the chiral amine dust.[1]

ScenarioAction Plan
Minor Solid Spill (<10g) 1. Dampen: Cover with a wet paper towel to prevent dust lofting.2. Scoop: Use a dustpan or scoop to lift the wet material.3. Clean: Wipe surface with 10% ethanol/water.
Liquid Spill 1. Absorb: Use vermiculite or universal absorbent pads.2. Neutralize: If the solvent is acidic, neutralize with sodium bicarbonate.3.[1] Dispose: Collect absorbent material as solid hazardous waste.
Skin Contact Wash immediately with soap and copious water for 15 minutes. The lipophilic cyclopentyl group aids skin absorption; do not use solvents (like acetone) to wash skin, as this drives the chemical deeper.[1]

Regulatory Compliance & RCRA Codes

While (2S)-2-amino-N-cyclopentylpropanamide is not explicitly P-listed or U-listed by specific CAS number, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics and solvent mixtures.

  • Characteristic Waste:

    • D001 (Ignitable): If dissolved in flammable solvents (Flash point <60°C).[4]

    • D002 (Corrosive): If the waste solution pH is

      
       or 
      
      
      
      .[5]
  • Generator Status: Most research labs operate as "Small Quantity Generators" (SQG). You must ensure this material is incinerated at a permitted facility.

  • Drain Disposal: Strictly Prohibited. Organic amines are toxic to aquatic life and disrupt municipal water treatment bacteria.

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] RCRA Regulations.[5] [Link]

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Best Practices for First- and Second-Year University Students. (General principles for organic amine handling). [Link]

  • PubChem. Compound Summary for L-Alanine (Analogue Reference). National Library of Medicine. (Used for physical property estimation of amino acid derivatives). [Link]

Sources

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